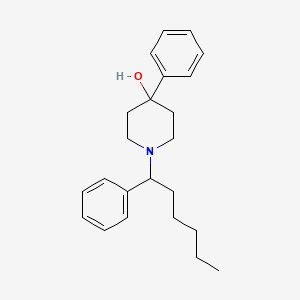
4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol is a synthetic organic compound belonging to the piperidine class. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry . This compound is characterized by a piperidine ring substituted with phenyl and phenylhexyl groups, making it a unique structure with potential biological activities .
Preparation Methods
The synthesis of 4-phenyl-1-(1-phenylhexyl)piperidin-4-ol involves several steps, typically starting with the formation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
4-phenyl-1-(1-phenylhexyl)piperidin-4-ol undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-phenyl-1-(1-phenylhexyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, leading to a series of biochemical events that result in its pharmacological effects . For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
4-phenyl-1-(1-phenylhexyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
4-Phenyl-4-(1-piperidinyl)cyclohexanol: This compound is a metabolite of phencyclidine and has been studied for its effects on locomotor activity.
1-Phenethyl-piperidin-4-ol: Known for its use in synthetic chemistry and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H31NO |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-phenyl-1-(1-phenylhexyl)piperidin-4-ol |
InChI |
InChI=1S/C23H31NO/c1-2-3-6-15-22(20-11-7-4-8-12-20)24-18-16-23(25,17-19-24)21-13-9-5-10-14-21/h4-5,7-14,22,25H,2-3,6,15-19H2,1H3 |
InChI Key |
AHZUGQDNSYDLNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)N2CCC(CC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















